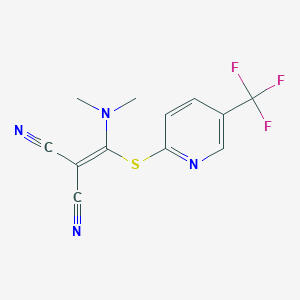

2-((Dimethylamino)((5-(trifluoromethyl)-2-pyridinyl)sulfanyl)methylene)malononitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((Dimethylamino)((5-(trifluoromethyl)-2-pyridinyl)sulfanyl)methylene)malononitrile” is a unique chemical with a molecular formula of C12H9F3N4S and a molecular weight of 298.29 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound “2-((Dimethylamino)((5-(trifluoromethyl)-2-pyridinyl)sulfanyl)methylene)malononitrile” has a complex structure with multiple functional groups, including a dimethylamino group, a pyridinyl group, a sulfanyl group, and a trifluoromethyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the nature of the chemical bonds it contains. Unfortunately, the specific physical and chemical properties of this compound are not available in the current resources .Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods : The compound has been synthesized through reactions involving malononitrile with various agents like dimethylformamide, phosphorus oxychloride, and active methylene compounds, leading to various derivatives such as pyridine and pyrimidine derivatives (Mittelbach & Junek, 1982), (Hirota, Kitade, & Senda, 1985).

Crystal Structure Studies : Research on the crystal structure and solvatochromic behavior of derivatives of this compound, specifically focusing on their potential use in nonlinear materials, has been conducted. However, their crystallization in certain space groups restricts their application in this field (Bogdanov et al., 2019).

Synthesis of Antioxidant Agents : Derivatives of this compound have been synthesized and evaluated for their potency as antioxidant agents, illustrating its application in the field of medicinal chemistry (Vartale et al., 2016).

Applications in Neuroscience and Medicine

- Neuroscience Research : A derivative of this compound has been used in conjunction with positron emission tomography to identify neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients, demonstrating its potential in diagnostic imaging (Shoghi-Jadid et al., 2002).

Chemical and Physical Properties

Structural Properties : Studies on the barrier to rotation around the carbon amino nitrogen bond in certain derivatives of this compound, along with X-ray crystal structures, have provided insights into the structural properties of these molecules (Karlsen et al., 2002).

Fluorescence Properties : Research into new 2-pyrone derivatives, including those derived from this compound, has shown that they exhibit fluorescence emission radiation, opening avenues for their use in light-emitting materials (Mizuyama et al., 2008).

Two-Photon Absorption Properties : Investigations into the photophysical characteristics of malononitrile derivatives, including two-photon absorption properties, have been conducted, which is crucial for applications in optical materials (Zhao et al., 2007).

Synthesis of Phthalocyanines : The compound has been used in synthesizing new metal-free and metal-containing phthalocyanines with tertiary or quaternary aminoethyl substituents, which are significant in the field of chemical synthesis and materials science (Gürsoy et al., 2001).

Mechanism of Action

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This could lead to a better understanding of the compound’s potential applications in various fields .

properties

IUPAC Name |

2-[dimethylamino-[5-(trifluoromethyl)pyridin-2-yl]sulfanylmethylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N4S/c1-19(2)11(8(5-16)6-17)20-10-4-3-9(7-18-10)12(13,14)15/h3-4,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYKOZWOCCXENX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=C(C#N)C#N)SC1=NC=C(C=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Dimethylamino)((5-(trifluoromethyl)-2-pyridinyl)sulfanyl)methylene)malononitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[2-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2472392.png)

![7-(furan-2-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2472393.png)

![(E)-N-[1-(1,3-Benzothiazol-6-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2472395.png)

![(Z)-3-cyclopropyl-1-{3-[(4-fluorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one](/img/structure/B2472396.png)

![3-[1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutyl]prop-2-ynoic acid](/img/structure/B2472398.png)

![1-Mercapto-4-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2472400.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(thiophen-3-yl)benzamide](/img/structure/B2472404.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2472405.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide](/img/structure/B2472409.png)

![(Z)-2-((2-hydroxynaphthalen-1-yl)methylene)naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B2472414.png)

![(2E)-3-[(4-fluorophenyl)amino]-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one](/img/structure/B2472415.png)